6-fluoro-2-methanesulfonyl-1,3-benzothiazole
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Overview
Description
“6-fluoro-2-methanesulfonyl-1,3-benzothiazole” is a chemical compound that has been studied for its potential therapeutic applications . It has been used in the development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition-enhancing properties for the therapy of Alzheimer’s disease .
Synthesis Analysis
The synthesis of “this compound” involves several steps. A series of novel 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives were synthesized by synthesizing the 2-hydrazino-6-fluorobenzothiazole and refluxing of this with different substituted acetophenones .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H4FNS2 . The average mass is 185.242 Da and the monoisotopic mass is 184.976913 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 134-136 °C, a predicted boiling point of 374.3±34.0 °C, and a predicted density of 1.519±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Properties
IUPAC Name |
6-fluoro-2-methylsulfonyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S2/c1-14(11,12)8-10-6-3-2-5(9)4-7(6)13-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEOSLMGTYLMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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